molecular formula C15H11ClO4 B6405010 4-Chloro-2-(3-methoxycarbonylphenyl)benzoic acid CAS No. 1261990-76-4

4-Chloro-2-(3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6405010
CAS No.: 1261990-76-4
M. Wt: 290.70 g/mol
InChI Key: YQHBRNWGOFBSMG-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11ClO4 It is a derivative of benzoic acid, characterized by the presence of a chloro group and a methoxycarbonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-methoxycarbonylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. For example, the process may include nitration, hydrolysis, hydrogenation, esterification, and chlorination steps to introduce the desired functional groups . The scalability and cost-effectiveness of the process are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

4-Chloro-2-(3-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-methoxycarbonylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxycarbonyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxybenzoic acid
  • 4-Chloro-2-methylbenzoic acid
  • 4-Chloro-3-nitrobenzoic acid

Uniqueness

4-Chloro-2-(3-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both chloro and methoxycarbonyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions in chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-2-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-3-9(7-10)13-8-11(16)5-6-12(13)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHBRNWGOFBSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690690
Record name 5-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-76-4
Record name 5-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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